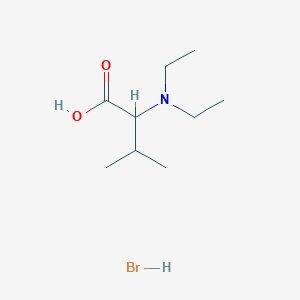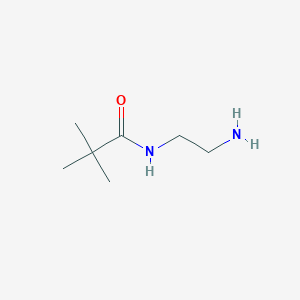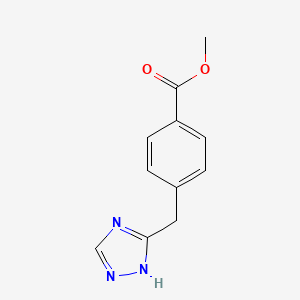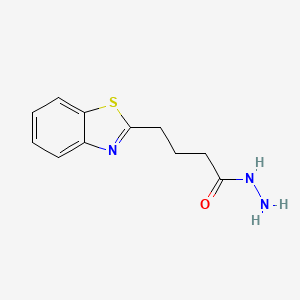
2-(Diethylamino)-3-methylbutanoic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylamino compounds are commonly used in the synthesis of a variety of chemical commodities . They are organic compounds that contain both amine and alcohol substituents . They are usually colorless liquids and are used as precursors in the production of various chemical commodities .
Synthesis Analysis
The synthesis of diethylamino compounds often involves the reaction of ethanolamine with hydrobromic acid . The reaction is typically carried out in a round-bottomed flask attached to a fractionating column .Molecular Structure Analysis
The molecular structure of diethylamino compounds is characterized by the presence of both amine and alcohol functional groups . These compounds are polyfunctional, being secondary amines and diols .Chemical Reactions Analysis
Diethylamino compounds are chemical bases and can neutralize acids to form salts plus water . These acid-base reactions are exothermic . They can also react with strong oxidizers and acids .Physical And Chemical Properties Analysis
Diethylamino compounds are usually colorless liquids . They have a tendency to absorb water and supercool, often resulting in them being found in a colorless, viscous liquid state .Aplicaciones Científicas De Investigación
X-ray Structure Analysis in Bestatin Derivative Identification
The compound has been investigated for its structural relevance in bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase. Specifically, its role was studied through the X-ray structure determination of its methyl ester hydrobromide derivative to confirm the stereochemistry of a component amino acid in bestatin, highlighting its utility in elucidating molecular configurations (Nakamura et al., 1976).
Polyelectrolyte Synthesis for Emulsion Polymerization
Research demonstrates the synthesis of well-defined homopolymers, such as 2-(diethylamino)ethyl methacrylate via reversible addition-fragmentation chain transfer (RAFT) polymerization. These polymers, when protonated, act as water-soluble macromolecular chain transfer agents in the emulsion polymerization of styrene, leading to the stable latex formation. This showcases the application of 2-(Diethylamino)-3-methylbutanoic acid hydrobromide in creating efficient polymer stabilizers (Manguian, Save, & Charleux, 2006).
Characterization of Schiff Bases for Anticancer Activity
In the domain of medicinal chemistry, derivatives of this compound have been synthesized and characterized, showing significant potential for anticancer activity. These studies explore the structural, spectroscopic, and interaction characteristics of Schiff bases, underlining the importance of this compound in developing new therapeutic agents (Uddin et al., 2020).
Aromatic Methyl Ether Deprotection
This compound has found use as a new reagent for the deprotection of aromatic methyl ethers, offering a method that avoids the odorous byproducts typically associated with such reactions. The resulting process is more pleasant and environmentally friendly, making it an attractive option for chemical synthesis (Magano, Chen, Clark, & Nussbaumer, 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(diethylamino)-3-methylbutanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.BrH/c1-5-10(6-2)8(7(3)4)9(11)12;/h7-8H,5-6H2,1-4H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOSDKAZCFNWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C(C)C)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2824367.png)
![3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2824368.png)
![(3Z)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-{[(4-nitrophenyl)methoxy]imino}propanamide](/img/structure/B2824369.png)
![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide](/img/structure/B2824371.png)

![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)
![[1-Methyl-5-(pentoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2824376.png)


![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)


![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)